Formestane

Overview

Description

Mechanism of Action

Target of Action

Formestane primarily targets the aromatase enzyme , which plays a crucial role in the conversion of androgens to estrogens . By inhibiting this enzyme, this compound suppresses estrogen production, particularly in post-menopausal women who have estrogen-receptor positive breast cancer .

Mode of Action

This compound is a second-generation, irreversible, steroidal aromatase inhibitor . It competitively inhibits the aromatase enzyme, thereby preventing the conversion of androgens to estrogens . This suppression of estrogen production is particularly significant in the treatment of estrogen-receptor positive breast cancer .

Biochemical Pathways

This compound’s action affects the estrogen synthesis pathway . By inhibiting the aromatase enzyme, it prevents the conversion of androgens to estrogens, disrupting the normal estrogen synthesis pathway . This leads to a decrease in estrogen levels, which can slow the growth of estrogen-receptor positive breast cancers . Additionally, this compound has been found to control the PI3K-Akt pathway, which is involved in cell survival and proliferation .

Pharmacokinetics

This compound exhibits poor oral bioavailability , necessitating its administration via intramuscular injection . This method of administration allows for a more effective delivery of the drug, bypassing the first-pass metabolism in the liver . The need for intramuscular injection can be a limitation in terms of patient compliance and convenience .

Result of Action

The primary result of this compound’s action is the suppression of estrogen production . This leads to a decrease in the growth of estrogen-receptor positive breast cancers . This compound is also a prohormone of 4-hydroxytestosterone, an active steroid with weak androgenic activity and mild aromatase inhibitor activity .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH level of the stomach can affect the absorption and bioavailability of this compound . Additionally, the presence of other drugs or substances in the body can potentially interact with this compound and alter its effects . It’s also worth noting that this compound is listed as a prohibited substance by the World Anti-Doping Agency for use in athletes , indicating that its use is regulated in certain environments.

Biochemical Analysis

Biochemical Properties

Formestane plays a crucial role in biochemical reactions by inhibiting the aromatase enzyme, which is responsible for converting androgens to estrogens. This inhibition is irreversible, meaning that once this compound binds to the aromatase enzyme, it permanently deactivates it . The compound interacts with various biomolecules, including enzymes like aromatase and proteins involved in estrogen synthesis. These interactions are essential for reducing estrogen levels in the body, thereby limiting the growth of estrogen-dependent cancer cells .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. In breast cancer cells, it reduces estrogen levels, which in turn diminishes the proliferation of estrogen-dependent cancer cells . This reduction in estrogen also impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound’s influence on the estrogen receptor pathway leads to decreased expression of genes involved in cell cycle progression and proliferation . Additionally, this compound’s androgenic metabolites can inhibit the growth of cancer cells by hindering the accessibility of cyclin D1, a protein crucial for cell cycle regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the aromatase enzyme and inhibiting its activity . This binding prevents the conversion of androgens to estrogens, thereby reducing estrogen levels in the body. This compound also acts as a prohormone to 4-hydroxytestosterone, an active steroid with weak androgenic activity and mild aromatase inhibitor activity . The inhibition of aromatase leads to decreased estrogen synthesis, which is critical for the treatment of estrogen-receptor positive breast cancer .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound has poor oral bioavailability and must be administered bi-weekly by intramuscular injection . Studies have shown that this compound’s stability and degradation are influenced by its administration route, with intramuscular injections providing a sustained release of the drug . Long-term effects on cellular function include sustained suppression of estrogen levels and continued inhibition of cancer cell proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces estrogen levels without significant adverse effects . At higher doses, toxic effects such as neurodevelopmental abnormalities have been observed in male rats . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with the aromatase enzyme . The compound undergoes rapid and extensive hepatic metabolism, resulting in the formation of glucuronide conjugates of 4-hydroxytestosterone and other metabolites . These metabolic pathways are crucial for the drug’s elimination from the body and its overall pharmacokinetic profile .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through its administration route . Intramuscular injections lead to a sustained release of the drug, allowing for consistent plasma levels over time . The compound is mainly eliminated by metabolism, with renal excretion of metabolites accounting for the majority of the dose . This distribution pattern ensures that this compound remains effective in reducing estrogen levels over an extended period.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with the aromatase enzyme . This localization is essential for its activity as an aromatase inhibitor, as it needs to be in close proximity to the enzyme to exert its effects. Additionally, this compound’s metabolites may also localize to specific cellular compartments, influencing their activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Formestane involves the oxidation of 5alpha-3-androsten-17-one with hydrogen peroxide in formic acid to produce an epoxide intermediate. This intermediate, without isolation, yields 3alpha,4beta-dihydroxy-5alpha-androstan-17-one .

Industrial Production Methods: In industrial settings, this compound is prepared as an intramuscular depot formulation. The preparation involves dissolving the active ingredient in a suitable solvent, followed by sterilization and packaging in single-dose vials for intramuscular injection .

Chemical Reactions Analysis

Types of Reactions: Formestane undergoes several types of chemical reactions, including:

Oxidation: Conversion of androgens to estrogens by inhibiting the aromatase enzyme.

Reduction: Reduction of the ketone group to a hydroxyl group.

Substitution: Formation of various derivatives by substituting different functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in formic acid.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Various halogenating agents and nucleophiles.

Major Products:

4-Hydroxyandrostenedione: The primary product formed from the oxidation of androgens.

4-Hydroxytestosterone: A weak androgenic steroid formed as a prohormone.

Scientific Research Applications

Formestane has a wide range of scientific research applications:

Chemistry: Used as a reference compound in the study of aromatase inhibitors.

Biology: Investigated for its effects on estrogen-dependent cellular processes.

Medicine: Primarily used in the treatment of estrogen receptor-positive breast cancer in postmenopausal women.

Industry: Utilized in the development of new aromatase inhibitors and related therapeutic agents.

Comparison with Similar Compounds

Formestane is unique among aromatase inhibitors due to its steroidal structure and irreversible binding to the aromatase enzyme . Similar compounds include:

Exemestane: Another steroidal aromatase inhibitor with a similar mechanism of action.

Anastrozole: A non-steroidal aromatase inhibitor that is orally active.

Letrozole: Another non-steroidal aromatase inhibitor used in the treatment of breast cancer.

This compound’s uniqueness lies in its irreversible inhibition of aromatase and its use as an intramuscular depot injection, whereas other inhibitors like Anastrozole and Letrozole are orally active .

Properties

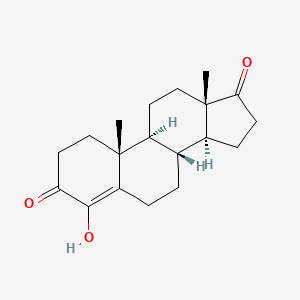

IUPAC Name |

(8R,9S,10R,13S,14S)-4-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-18-10-8-15(20)17(22)14(18)4-3-11-12-5-6-16(21)19(12,2)9-7-13(11)18/h11-13,22H,3-10H2,1-2H3/t11-,12-,13-,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSVMTWJCGUFAOD-KZQROQTASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C(=C1CCC3C2CCC4(C3CCC4=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C(=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3034113 | |

| Record name | 4-Hydroxyandrostenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3034113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Formestane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08905 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Formestane is a second generation, irreversible, steroidal aromatase inhibitor. It inhibits the aromatase enzyme responsible for converting androgens to estrogens, thereby preventing estrogen production. Breast cancer may be estrogen sensitive or insensitive. A majority of breast cancers are estrogen sensitive. Estrogen sensitive breast cancer cells depend on estrogen for viability. Thus removal of estrogen from the body can be an effective treatment for hormone sensitive breast cancers. Formestane has been targeted specifically for the treatment of postmenopausal women. Unlike premenopausal women who produce most estrogen in the ovaries, postmenopausal women produce most estrogen in peripheral tissues with the help of the aromatase enzyme. Formestane, an aromatase inhibitor, can thus help to decrease the local production of estrogen by blocking the aromatase enzyme in peripheral tissues (ie. adispose tissue of the breast) to treat hormone sensitive breast cancer. | |

| Record name | Formestane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08905 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

566-48-3 | |

| Record name | Formestane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=566-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formestane [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formestane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08905 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 566-48-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxyandrostenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3034113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Androsten-4-ol-3,17-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FORMESTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PUB9T8T355 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

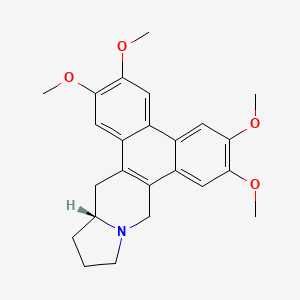

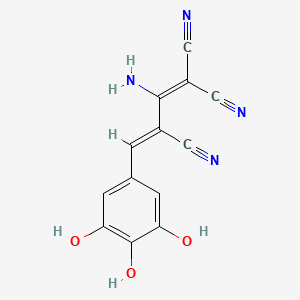

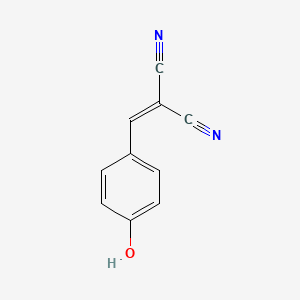

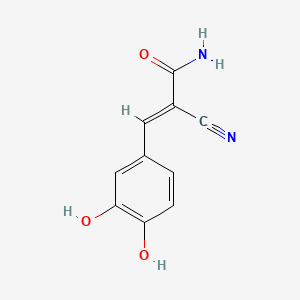

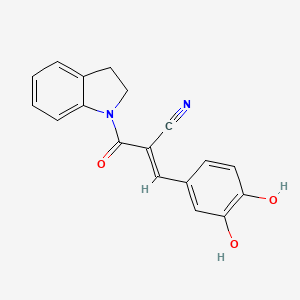

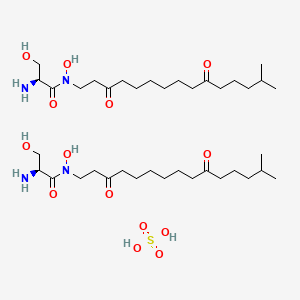

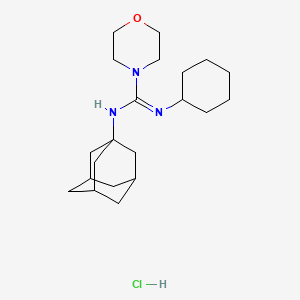

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-5-[(Z)-1-cyano-2-(3,4-dihydroxyphenyl)ethenyl]-1H-pyrazole-4-carbonitrile](/img/structure/B1683694.png)

![Benzoic acid, 4-[[(2,5-dihydroxyphenyl)methyl]amino]-, methyl ester](/img/structure/B1683696.png)

![5-[2-hydroxy-5-oxo-4-[[(2E)-4,6,8-trimethylnona-2,7-dienoyl]amino]-7-oxabicyclo[4.1.0]hept-3-en-2-yl]pentanoic acid](/img/structure/B1683702.png)

![n-Methyl-2-phenyl-n-[(5r,7s,8s)-7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]dec-8-yl]acetamide](/img/structure/B1683704.png)